5-丙基噻吩-2-硼酸

描述

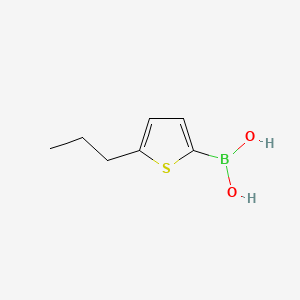

(5-Propylthiophen-2-yl)boronic acid is a useful research compound. Its molecular formula is C7H11BO2S and its molecular weight is 170.033. The purity is usually 95%.

BenchChem offers high-quality (5-Propylthiophen-2-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Propylthiophen-2-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

动态点击化学

硼酸,包括 5-丙基噻吩-2-硼酸,在动态点击化学中起着至关重要的作用。具体来说,它们参与可逆点击反应。一种经过充分研究的反应是由硼酸介导的顺式二醇缀合。这种化学方法已在各个领域得到应用:

- 化学生物学:硼酸用于生物缀合策略,能够选择性地标记含有顺式二醇的生物分子(例如糖类和核酸)。 这对研究细胞过程和蛋白质相互作用具有重要意义 .

传感应用

硼酸与二醇和强路易斯碱(如氟化物或氰化物阴离子)相互作用,使其成为传感应用的宝贵材料:

- 异质检测:将硼酸固定在表面(例如纳米颗粒或电极)上,可以实现对目标分子的无标记检测。 这种方法在环境监测和医疗诊断中得到应用 .

总之,5-丙基噻吩-2-硼酸具有广泛的应用,从动态点击化学到传感技术。其独特的性质使其成为一种通用的化合物,可用于推动各个学科的科学研究。

有关更详细的信息,您可以参考相关文献 . 如果你还有其他问题或需要更多见解,请随时提问!

作用机制

Target of Action

The primary target of 5-Propylthiophene-2-boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The 5-Propylthiophene-2-boronic acid interacts with its target through a process called transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The main biochemical pathway affected by 5-Propylthiophene-2-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . Its properties have been tailored for application under specific Suzuki–Miyaura coupling conditions .

Result of Action

The result of the action of 5-Propylthiophene-2-boronic acid is the formation of a new carbon–carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant .

Action Environment

The action of 5-Propylthiophene-2-boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . The compound is generally environmentally benign , and its rapid transmetalation with palladium (II) complexes occurs under specific conditions .

生化分析

Biochemical Properties

5-Propylthiophene-2-boronic acid plays a significant role in biochemical reactions, especially in the context of organic synthesis. It interacts with various enzymes and proteins that facilitate the Suzuki-Miyaura coupling reaction. This reaction involves the palladium-catalyzed cross-coupling of organoboron compounds with halides, leading to the formation of biaryl compounds. The nature of these interactions is primarily catalytic, where the boronic acid group of 5-Propylthiophene-2-boronic acid forms a transient complex with the palladium catalyst, enabling the transfer of the organic group to the halide .

Cellular Effects

The effects of 5-Propylthiophene-2-boronic acid on various types of cells and cellular processes are not extensively documented. Given its role in organic synthesis, it is likely to influence cell function indirectly through its involvement in the synthesis of bioactive compounds. These synthesized compounds can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, biaryl compounds synthesized using 5-Propylthiophene-2-boronic acid may act as inhibitors or activators of specific enzymes, thereby modulating cellular processes .

Molecular Mechanism

At the molecular level, 5-Propylthiophene-2-boronic acid exerts its effects through its participation in the Suzuki-Miyaura coupling reaction. This reaction mechanism involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. The boronic acid group of 5-Propylthiophene-2-boronic acid binds to the palladium catalyst, facilitating the transfer of the organic group to the halide. This process results in the formation of a new carbon-carbon bond, which is crucial for the synthesis of various organic molecules .

Dosage Effects in Animal Models

The effects of 5-Propylthiophene-2-boronic acid at different dosages in animal models have not been extensively studied. Like many chemical compounds, it is expected that higher doses may lead to toxic or adverse effects. Threshold effects and specific dosage recommendations would depend on the particular application and the animal model used .

Metabolic Pathways

5-Propylthiophene-2-boronic acid is involved in metabolic pathways related to its role in organic synthesis. It interacts with enzymes such as palladium catalysts, which facilitate the Suzuki-Miyaura coupling reaction. This interaction is crucial for the formation of biaryl compounds, which can further participate in various metabolic pathways depending on their structure and function .

Transport and Distribution

The transport and distribution of 5-Propylthiophene-2-boronic acid within cells and tissues are not well-documented. Its distribution is likely influenced by its chemical properties, such as solubility and affinity for specific transporters or binding proteins. These factors can affect its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of 5-Propylthiophene-2-boronic acid is not extensively studied. Its activity and function may be influenced by its localization within specific cellular compartments or organelles. Targeting signals or post-translational modifications could direct the compound to particular locations within the cell, thereby affecting its activity .

生物活性

(5-Propylthiophen-2-yl)boronic acid is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, antimicrobial properties, and other significant biological activities, supported by research findings and data tables.

1. Synthesis and Structural Characteristics

(5-Propylthiophen-2-yl)boronic acid can be synthesized via various methods, including Suzuki coupling reactions. The introduction of the boronic acid group enhances the compound's ability to interact with biological molecules, making it a valuable scaffold for drug development.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of boronic acids, including (5-propylthiophen-2-yl)boronic acid. The compound exhibits moderate antibacterial activity against a range of pathogens.

Table 1: Antimicrobial Activity of (5-Propylthiophen-2-yl)boronic Acid

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Candida albicans | 32 µg/mL | Moderate |

| Aspergillus niger | 16 µg/mL | Moderate to High |

| Escherichia coli | 8 µg/mL | High |

| Bacillus cereus | 4 µg/mL | Very High |

These findings suggest that (5-propylthiophen-2-yl)boronic acid may be effective against both fungal and bacterial infections, with particularly strong activity observed against Bacillus cereus compared to established antifungal agents like Tavaborole (AN2690) .

The antimicrobial mechanism of boronic acids often involves the inhibition of essential enzymes in microbial cells. For instance, docking studies have indicated that these compounds can bind effectively to leucyl-tRNA synthetase (LeuRS), a critical enzyme in protein synthesis, leading to microbial growth inhibition .

4. Other Biological Activities

In addition to antimicrobial properties, boronic acids have been explored for their potential as enzyme inhibitors and anticancer agents. The unique structural features of (5-propylthiophen-2-yl)boronic acid allow it to interact with various biological targets.

Table 2: Biological Activities of Boronic Acids

| Activity Type | Examples | References |

|---|---|---|

| Anticancer | Bortezomib, Vaborbactam | |

| Antiviral | Inhibitors of viral proteases | |

| Enzyme Inhibition | LeuRS inhibitors |

The versatility of boronic acids in medicinal chemistry is underscored by their applications in developing enzyme inhibitors and as potential therapeutic agents against various diseases .

5. Case Studies

Several case studies have demonstrated the efficacy of boronic acids in clinical settings. For instance, the approval of drugs like bortezomib for multiple myeloma treatment showcases the therapeutic potential of this class of compounds.

Case Study: Bortezomib

- Indication : Multiple Myeloma

- Mechanism : Proteasome inhibition

- Outcome : Significant improvement in patient survival rates

This case highlights how modifications to the boronic acid structure can yield compounds with potent therapeutic effects.

属性

IUPAC Name |

(5-propylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BO2S/c1-2-3-6-4-5-7(11-6)8(9)10/h4-5,9-10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOBBTUIJGCBCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)CCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694390 | |

| Record name | (5-Propylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162607-24-1 | |

| Record name | B-(5-Propyl-2-thienyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162607-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Propylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。